molecular formula C10H18O3 B14728644 Ethyl 2-ethenyl-3-hydroxyhexanoate CAS No. 6065-35-6

Ethyl 2-ethenyl-3-hydroxyhexanoate

Cat. No.: B14728644
CAS No.: 6065-35-6
M. Wt: 186.25 g/mol
InChI Key: CSPCLALCMRDFLI-UHFFFAOYSA-N
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Description

Ethyl 2-ethenyl-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound has a molecular formula of C10H18O3 and is characterized by its unique structure, which includes an ethenyl group and a hydroxy group attached to a hexanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethenyl-3-hydroxyhexanoate can be achieved through esterification reactions. One common method involves the reaction of 2-ethenyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. The use of catalysts such as ion-exchange resins can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-ethenyl-3-oxohexanoic acid.

    Reduction: Formation of 2-ethenyl-3-hydroxyhexanol.

    Substitution: Formation of ethyl 2-ethenyl-3-aminohexanoate or ethyl 2-ethenyl-3-thiohexanoate.

Scientific Research Applications

Ethyl 2-ethenyl-3-hydroxyhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-ethenyl-3-hydroxyhexanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Ethyl 3-hydroxyhexanoate: Similar structure but lacks the ethenyl group.

    Ethyl 2-hydroxyhexanoate: Similar structure but has a hydroxy group at a different position.

    Ethyl 2-ethenylhexanoate: Similar structure but lacks the hydroxy group.

Uniqueness: Ethyl 2-ethenyl-3-hydroxyhexanoate is unique due to the presence of both the ethenyl and hydroxy groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

CAS No.

6065-35-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-ethenyl-3-hydroxyhexanoate

InChI

InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3

InChI Key

CSPCLALCMRDFLI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C=C)C(=O)OCC)O

Origin of Product

United States

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